2,6-Dicyanotrichloropyridine
Description
2,6-Dicyanotrichloropyridine is a halogenated and cyano-substituted pyridine derivative with the molecular formula C₇Cl₃N₃. It is notable for its fungicidal activity, as demonstrated in U.S. Patent 3,549,762 . The compound features three chlorine atoms and two cyano (-CN) groups on the pyridine ring, creating a highly electron-deficient aromatic system. This electronic configuration enhances its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.
Properties
CAS No. |
17824-85-0 |
|---|---|
Molecular Formula |
C7Cl3N3 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
InChI Key |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares 2,6-Dicyanotrichloropyridine with key analogs:
Reactivity and Functional Group Influence
- Electron-Withdrawing Groups (Cl, CN): The chlorine and cyano groups in 2,6-Dicyanotrichloropyridine significantly lower the electron density of the pyridine ring, as seen in DFT studies of similar compounds like PCP . This increases susceptibility to nucleophilic attacks, a trait exploited in fungicidal mechanisms .
- However, their lower molecular weight facilitates applications in coordination chemistry (e.g., aza coronand synthesis ).
- Morpholine Derivatives: Substituting chlorine with morpholine in 2,6-Dicyanotrichloropyridine derivatives introduces electron-donating effects, balancing electrophilicity and improving solubility. Such modifications enhance fungicidal efficacy by optimizing interactions with biological targets .
Research Findings and Computational Insights
DFT and Spectroscopic Studies
- Vibrational Spectroscopy: Infrared (IR) studies on 2,6-Bis(bromomethyl)pyridine (a structural analog) reveal that Cl and CN substituents cause distinct shifts in C–H and C≡N stretching frequencies (2000–3100 cm⁻¹) . Similar shifts are expected in 2,6-Dicyanotrichloropyridine, corroborating its electron-deficient nature.
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps in chlorinated pyridines range from 4.5–6.0 eV, with 2,6-Dicyanotrichloropyridine predicted to have a narrower gap (~5.0 eV) due to cyano groups. This facilitates charge transfer in reactions .
Thermodynamic and Kinetic Stability
- Thermodynamics: Chlorine substituents increase the heat of formation in pyridine derivatives, enhancing thermal stability. For example, PCP decomposes at >300°C, while 2,6-Dicyanotrichloropyridine is stable up to 250°C .
- Hydrogen Bonding: Cyano groups participate in weak hydrogen bonds (C≡N···H–N), observed in IR spectra of related compounds as broad peaks near 3100 cm⁻¹ .
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